molecular formula C8H7F3N2OS B066695 1-(2-(Trifluoromethoxy)phenyl)thiourea CAS No. 175205-24-0

1-(2-(Trifluoromethoxy)phenyl)thiourea

Cat. No. B066695
CAS RN: 175205-24-0
M. Wt: 236.22 g/mol
InChI Key: HYKOSRYWIURWQI-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethoxy)phenyl)thiourea is a chemical compound with the molecular formula C8H7F3N2OS . It contains a total of 22 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 aromatic ether .


Molecular Structure Analysis

The molecular structure of 1-(2-(Trifluoromethoxy)phenyl)thiourea includes a six-membered aromatic ring attached to a thiourea group and a trifluoromethoxy group . The average mass of the molecule is 236.214 Da .


Physical And Chemical Properties Analysis

1-(2-(Trifluoromethoxy)phenyl)thiourea is a solid at room temperature . Its InChI Code is 1S/C8H7F3N2OS/c9-8(10,11)14-6-4-2-1-3-5(6)13-7(12)15/h1-4H, (H3,12,13,15) .

Scientific Research Applications

Anticancer Activity

Thiourea derivatives, including 1-(2-(Trifluoromethoxy)phenyl)thiourea, have shown promising results in the field of cancer research . These compounds have demonstrated strong cytotoxic activity against different cancer cells . Their desirable inhibitory activity against different inhibitors plays a key role in the death of cancer cells .

Antibacterial Activity

Thiourea derivatives are known for their diverse biological activities, including antibacterial properties . Molecules incorporating 3-(trifluoromethyl)phenyl moiety, similar to our compound of interest, are known for their strong inhibitory effect on Gram-positive pathogens .

Central Nervous System Impact

Thiourea derivatives have a high impact on the central nervous system of rodents . This suggests potential applications in neurological research and treatment strategies.

Coordination Chemistry

Thiourea compounds, including 1-(2-(Trifluoromethoxy)phenyl)thiourea, are extensively used for coordination complexes with metal ions . These complexes could serve as medicinal agents, expanding the scope of their applications.

Biofilm Inhibition

Thiourea-derived compounds have shown potency towards both planktonic and biofilm-forming structures of staphylococcal species . This suggests potential applications in the treatment of biofilm-related infections.

Antiviral Activity

Thiourea compounds have also demonstrated inhibitory activity against a panel of viruses . This suggests potential applications in antiviral drug development.

Safety and Hazards

The safety information for 1-(2-(Trifluoromethoxy)phenyl)thiourea indicates that it may be harmful if swallowed . It is advised to use personal protective equipment as required and to wash hands and any exposed skin thoroughly after handling .

Mechanism of Action

Target of Action

A closely related compound, n,n’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, has been shown to play a significant role in the development of h-bond organocatalysts. This suggests that 1-(2-(Trifluoromethoxy)phenyl)thiourea might also interact with similar targets.

Mode of Action

It is known that thiourea derivatives can act as hydrogen bond donors, which can stabilize developing charges in the transition states of reactions. This property might be crucial for the compound’s interaction with its targets.

Action Environment

It is known that the compound is stable at room temperature , but more research is needed to understand how other environmental factors might affect its action.

properties

IUPAC Name

[2-(trifluoromethoxy)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-4-2-1-3-5(6)13-7(12)15/h1-4H,(H3,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKOSRYWIURWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369741
Record name [2-(trifluoromethoxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175205-24-0
Record name N-[2-(Trifluoromethoxy)phenyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(trifluoromethoxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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